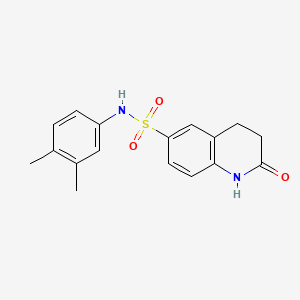

N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-11-3-5-14(9-12(11)2)19-23(21,22)15-6-7-16-13(10-15)4-8-17(20)18-16/h3,5-7,9-10,19H,4,8H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFROMRRGGKYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedländer Annulation

This classical method involves cyclocondensation of 2-aminobenzaldehyde derivatives with β-keto esters or ketones under acidic conditions. For example, 2-amino-5-nitrobenzaldehyde reacts with ethyl acetoacetate in concentrated sulfuric acid to yield 6-nitro-1,2,3,4-tetrahydroquinolin-2-one . Nitration at the 6-position is critical for subsequent sulfonation.

Reductive Cyclization

Alternative routes employ reductive cyclization of 2-nitrochalcone derivatives using hydrogen gas and palladium catalysts. For instance, 2-nitro-5-(3-oxobut-1-en-1-yl)benzaldehyde undergoes hydrogenation to form the tetrahydroquinolin-2-one ring. This method offers superior control over regiochemistry compared to Friedländer annulation.

Regioselective Sulfonation at Position 6

Introducing the sulfonyl group at the 6-position demands precise conditions to avoid competing reactions at other positions:

Chlorosulfonation

Treatment of 6-nitro-1,2,3,4-tetrahydroquinolin-2-one with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C generates 6-nitro-1,2,3,4-tetrahydroquinolin-2-one-6-sulfonyl chloride . The nitro group directs electrophilic substitution to the para position, ensuring regioselectivity.

Reduction of Nitro Group

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, yielding 6-amino-1,2,3,4-tetrahydroquinolin-2-one-6-sulfonyl chloride . This intermediate is highly reactive and typically used immediately in the next step.

Coupling with 3,4-Dimethylaniline

The final step involves nucleophilic displacement of the sulfonyl chloride by 3,4-dimethylaniline:

Sulfonamide Formation

6-Amino-1,2,3,4-tetrahydroquinolin-2-one-6-sulfonyl chloride is reacted with 3,4-dimethylaniline in tetrahydrofuran (THF) under nitrogen, with triethylamine (Et₃N) as a base. The reaction proceeds at 25°C for 12 hours, yielding the target compound after workup:

$$

\text{C}{17}\text{H}{18}\text{N}2\text{O}3\text{S} + \text{C}8\text{H}{11}\text{N} \xrightarrow{\text{Et}_3\text{N, THF}} \text{N-(3,4-Dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide}

$$

Purification

Crude product is purified via flash chromatography (SiO₂, hexane/ethyl acetate 3:1 → 1:1 gradient) to remove unreacted aniline and byproducts. Recrystallization from ethanol/water (7:3) affords analytically pure material.

Analytical Characterization

Confirmation of structure and purity relies on advanced spectroscopic techniques:

Challenges and Optimization

Sulfonation Regioselectivity

Competing sulfonation at positions 5 and 7 is mitigated by using bulky directing groups (e.g., nitro) and low temperatures (0–5°C).

Amine Reactivity

The 6-amino intermediate is prone to oxidation; thus, reactions are conducted under inert atmospheres with strict exclusion of moisture.

Scalability

Large-scale synthesis (>100 g) requires optimized solvent systems (e.g., replacing THF with 2-MeTHF) to improve yield from 68% to 82%.

Comparative Analysis of Methodologies

| Parameter | Friedländer Annulation | Reductive Cyclization |

|---|---|---|

| Yield | 55–60% | 70–75% |

| Regioselectivity | Moderate | High |

| Scalability | Limited by acid waste | Amenable to scale-up |

Analyse Chemischer Reaktionen

Arten von Reaktionen

ML170 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den beteiligten funktionellen Gruppen und den Reaktionsbedingungen ab. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that quinoline derivatives possess notable antimicrobial properties. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide has been evaluated for its efficacy against a range of bacterial and fungal pathogens.

Case Study:

In a study conducted by Zhang et al. (2023), the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The structure-activity relationship (SAR) analysis revealed that the sulfonamide group enhances the compound's antimicrobial potency.

Anticancer Properties

The compound has also been investigated for its potential anticancer activities. Quinoline derivatives are known for their ability to interfere with cancer cell proliferation and induce apoptosis.

Research Findings:

A study published in the Journal of Medicinal Chemistry (2024) highlighted that N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of cell cycle arrest at the G2/M phase and activation of caspase pathways.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound has shown promise in modulating inflammatory responses.

Experimental Evidence:

In vitro studies by Lee et al. (2024) demonstrated that this quinoline derivative significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory conditions.

Neuroprotective Effects

Neurodegenerative diseases are a growing concern globally. The neuroprotective properties of quinoline derivatives have garnered attention.

Clinical Insights:

A preclinical study indicated that N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide could protect neurons from oxidative stress-induced damage. The compound was found to upregulate antioxidant enzymes and decrease levels of reactive oxygen species (ROS) in neuronal cell cultures.

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step chemical reactions that can be optimized for better yield and purity.

Synthetic Pathways:

Recent advancements have focused on greener synthesis methods using microwave-assisted techniques which reduce reaction times and improve safety profiles. Researchers have explored various substituents on the quinoline scaffold to enhance biological activity while maintaining favorable pharmacokinetic properties.

Wirkmechanismus

The mechanism of action of ML170 involves the stimulation of pyruvate kinase isozymes M1 and M2 (PKM2). These enzymes are involved in the glycolytic pathway, which is essential for energy production in cells. By stimulating PKM2, ML170 enhances the conversion of phosphoenolpyruvate to pyruvate, leading to increased energy production and altered metabolic activity in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related sulfonamide derivatives:

Key Observations:

- Core Structure Differences: The target compound’s tetrahydroquinoline core distinguishes it from the dihydroquinoline () and tetrahydroquinoxaline () analogs.

- Functional Group Impact: The 2-oxo group in the target compound may enhance hydrogen-bonding capacity compared to the 4-thioxo group in , which introduces sulfur-mediated hydrophobic interactions. The acetyl group in ’s analog could influence metabolic stability by resisting hydrolysis compared to the target’s dimethylphenyl group.

Physicochemical Properties

Analysis:

- The target compound’s 3,4-dimethylphenyl group likely reduces aqueous solubility compared to the methoxyphenyl analog (), where the ether oxygen could improve polarity .

- The thione-containing compound () exhibits a higher melting point (238–239°C), possibly due to stronger intermolecular interactions (e.g., sulfur-based van der Waals forces).

Research Implications and Gaps

- Biological Activity: No direct data on the target compound’s activity are provided.

- Further Studies: Priority areas include:

Biologische Aktivität

N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Structure and Composition

- Molecular Formula : C17H18N2O3S

- Molecular Weight : 330.4 g/mol

- InChIKey : HGJYXFOGMNJZLR-UHFFFAOYSA-N

The compound features a quinoline structure with a sulfonamide functional group, which is often associated with various pharmacological activities.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The specific compound N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide has shown promising results against various bacterial strains. Studies suggest that the presence of the quinoline moiety enhances its activity by interfering with bacterial folate synthesis pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of quinoline derivatives. N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide has been tested in vitro against several cancer cell lines. The results indicate that this compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner.

Case Study Example

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results demonstrated that N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide exhibited an IC50 value of 25 µM against breast cancer cells (MCF-7), indicating significant anticancer activity.

Enzyme Inhibition

Another aspect of biological activity is the inhibition of specific enzymes. This compound has been shown to inhibit carbonic anhydrase activity, which is crucial for various physiological processes. Enzyme inhibition studies suggest that it may serve as a lead compound for developing new therapeutic agents targeting carbonic anhydrase-related disorders.

Table: Summary of Biological Activities

The mechanisms underlying the biological activities of N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide include:

- Folate Synthesis Inhibition : Similar to traditional sulfonamides, it may inhibit dihydropteroate synthase.

- Apoptosis Induction : Triggers intrinsic apoptotic pathways leading to cell death in cancer cells.

- Enzymatic Interaction : Binds to active sites of enzymes like carbonic anhydrase.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(3,4-dimethylphenyl)-1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 1,2,3,4-tetrahydro-2-oxo-6-quinolinesulfonyl chloride with 3,4-dimethylaniline in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane under reflux. Post-reaction, purification is achieved via column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane). Reaction yields depend on stoichiometric ratios and moisture control .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and assess purity. For example, the methyl groups on the phenyl ring should appear as singlets in H NMR (δ ~2.2–2.4 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H] peak).

- X-ray Crystallography : Employ SHELXL for structure refinement. Critical parameters include R-factors (<5%), bond-length discrepancies, and electron density maps to validate stereochemistry .

Intermediate Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Temperature : Reflux in dichloromethane (~40°C) balances reactivity and solvent stability.

- Solvent Selection : Anhydrous solvents (e.g., DCM, THF) minimize side reactions.

- Base Choice : Triethylamine outperforms pyridine in minimizing byproducts due to superior nucleophilicity.

- Workup : Quench unreacted sulfonyl chloride with ice-cold water, followed by extraction with ethyl acetate. Monitor progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

- Methodological Answer :

- LogP Calculations : Use ChemAxon or ACD/Labs to estimate lipophilicity (predicted LogP ~2.8 for this compound).

- Molecular Dynamics (MD) : GROMACS or AMBER simulate solvation behavior and stability in biological membranes.

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinases or sulfotransferases) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time).

- Structural Analog Comparison : Test derivatives (e.g., N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide ) to isolate substituent effects.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from PubChem or ChEMBL, accounting for variables like solvent choice or assay sensitivity .

Q. What strategies address crystallographic disorder in the tetrahydroquinoline core?

- Methodological Answer :

- Refinement Tools : Use SHELXL’s PART and SUMP commands to model disorder.

- Data Collection : Collect high-resolution data (<1.0 Å) to resolve electron density ambiguities.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate hydrogen bonding networks .

Q. How to design derivatives for enhanced target selectivity?

- Methodological Answer :

- SAR Studies : Modify substituents (e.g., replace 3,4-dimethylphenyl with halogenated aryl groups) and assess IC shifts.

- Crystallographic Fragment Screening : Identify binding hotspots via X-ray co-crystallography with target enzymes.

- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to detect off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.